4-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride
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Overview
Description
4-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride is a piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the acid-mediated alkyne functionalization with enamine formation, followed by reduction to form the piperidine ring . Another method involves the use of a cobalt catalyst based on titanium nanoparticles and melamine for acid-free hydrogenation .
Industrial Production Methods
Industrial production of piperidine derivatives often employs multicomponent reactions, cycloaddition, and annulation techniques to achieve high yields and selectivity . The use of water as a solvent in these reactions has been shown to be effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the piperidine ring into more oxidized forms.
Reduction: Reduction reactions often use hydrogenation techniques to reduce double bonds within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is frequently used.
Substitution: Reagents such as sodium hydride and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction can produce fully saturated piperidine derivatives .
Scientific Research Applications
4-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act on neurotransmitter systems, particularly by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the synaptic cleft . This action is similar to that of other piperidine derivatives used in the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Pethidinic acid: A 4-phenyl piperidine derivative used as a precursor to pethidine (meperidine).
Methylphenidate: A central nervous system stimulant used in the treatment of ADHD
Uniqueness
Its ability to interact with neurotransmitter systems makes it a valuable compound for research in neuropharmacology .
Properties
Molecular Formula |
C13H18ClNO2 |
---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
4-methyl-4-phenylpiperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-13(10-5-3-2-4-6-10)7-8-14-11(9-13)12(15)16;/h2-6,11,14H,7-9H2,1H3,(H,15,16);1H |
InChI Key |
CFVKDCQIWNYLCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC(C1)C(=O)O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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